3-Hexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
hexan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLZFBUAULNEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937340 | |
| Record name | Hexan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16751-58-9 | |
| Record name | 3-Hexanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016751589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Context and Significance of 3 Hexanamine
Academic Relevance of Primary Amines
Primary amines are a fundamental class of organic compounds characterized by the presence of an amino group (-NH2) attached to a carbon atom. fiveable.mefiveable.me Their significance in academia and industry stems from their versatile chemical reactivity and widespread presence in biologically important molecules. rsc.orgpurkh.com
Primary amines are crucial building blocks in organic synthesis. fiveable.mefiveable.me Their nucleophilic nature allows them to participate in a variety of reactions, including alkylation, acylation, and condensation reactions. fiveable.mefiveable.me For instance, they react with carboxylic acids or their derivatives to form amides, a key reaction in the synthesis of many pharmaceuticals and polymers. fiveable.me Furthermore, primary amines are precursors for the synthesis of secondary and tertiary amines, which also have broad applications. fiveable.me The synthesis of primary amines itself is a significant area of research, with methods such as the reduction of nitriles and amides, and the reductive amination of aldehydes and ketones being commonly employed. libretexts.org
In the realm of biochemistry, primary amines are integral to the structure of amino acids, the fundamental units of proteins. purkh.com They are also found in various neurotransmitters, such as dopamine (B1211576) and serotonin, which play critical roles in the central nervous system. purkh.com This biological relevance makes primary amines and their derivatives a major focus in medicinal chemistry and drug discovery. rsc.org
Position of 3-Hexanamine within Amine Chemistry Research
This compound, also known as 3-aminohexane, is a primary aliphatic amine with the chemical formula C₆H₁₅N. chemsrc.com As a simple branched-chain primary amine, it serves as a model compound for studying the structure, reactivity, and properties of this class of molecules. Its position on the hexane (B92381) chain, at the third carbon, provides a specific steric and electronic environment that influences its chemical behavior.
Research involving this compound often focuses on its use as a synthetic intermediate. lookchem.com Its amino group can be a site for various chemical transformations, allowing for the introduction of nitrogen-containing functionalities into larger, more complex molecules. For example, it can be used in the synthesis of pharmaceuticals and other specialty chemicals. lookchem.comontosight.ai
Furthermore, studies have investigated the physical and chemical properties of this compound, contributing to the broader understanding of structure-property relationships in amines. chemeo.comresearchgate.net For instance, research has explored its role in interfacial thermal conductance, which is important for the development of advanced materials. researchgate.net While not as extensively studied as some other amines, this compound remains a relevant compound in the landscape of amine chemistry research, providing insights into the behavior of primary aliphatic amines.
Detailed Research Findings
Chemical and Physical Properties of this compound
This compound is a primary aliphatic amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol . chemeo.comcymitquimica.com It is a colorless liquid with a characteristic ammonia-like odor. lookchem.com
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₅N | chemsrc.comchemeo.comcymitquimica.com | |
| Molecular Weight | 101.19 | g/mol | chemsrc.comchemeo.comcymitquimica.com |
| Boiling Point | 119.3 | °C | chemsrc.com |
| Flash Point | 25.2 | °C | chemsrc.com |
| Density | 0.768 | g/cm³ | chemsrc.com |
| Vapor Pressure | 16 | mmHg at 25°C | chemsrc.com |
| Refractive Index | 1.42 | chemsrc.com |
This table is interactive. Users can sort and filter the data.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. Common laboratory and industrial preparations include:
Reductive Amination of 3-Hexanone (B147009): This method involves the reaction of 3-hexanone with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., Raney nickel). rsc.org
Reduction of 3-Hexanenitrile: The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride. libretexts.org
Alkylation of Ammonia: In this industrial process, 3-hexanol (B165604) is reacted with ammonia at high temperatures and pressures over a catalyst like nickel or cobalt.
From 3-Halohexanes: Nucleophilic substitution of a halogen (e.g., chlorine or bromine) at the 3-position of a hexane chain with ammonia can also yield this compound.
Spectroscopic Data of this compound
Spectroscopic techniques are essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic N-H stretching vibrations around 3300-3500 cm⁻¹ and a C-N stretching vibration in the range of 1000-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton on the carbon bearing the amino group (CH-NH₂) would appear as a multiplet. The protons of the amino group itself would likely appear as a broad singlet. The signals for the other protons on the hexane chain would be found in the upfield region.
¹³C NMR: The carbon atom bonded to the nitrogen would have a characteristic chemical shift. The other carbon atoms of the hexane chain would also show distinct signals.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern would be characteristic of a primary amine, with common fragments resulting from the loss of alkyl groups.
Advanced Synthetic Methodologies for 3 Hexanamine and Chiral Hexylamines
Classical and Established Synthesis Routes
Reductive Amination of Carbonyl Precursors to 3-Hexanamine
Reductive amination stands as a cornerstone for the synthesis of amines from aldehydes and ketones. chemistrysteps.comorgoreview.comlibretexts.org This method involves the reaction of a carbonyl compound, in this case, 3-hexanone (B147009), with ammonia (B1221849), followed by the reduction of the resulting imine intermediate to yield this compound. orgoreview.comlibretexts.orgorganicchemistrytutor.com
The synthesis of this compound from 3-hexanone via reductive amination proceeds through a two-step mechanism. orgoreview.com The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of 3-hexanone, forming a carbinolamine intermediate. youtube.com This is followed by dehydration to form an imine (a Schiff base). The subsequent reduction of the C=N double bond of the imine yields the final product, this compound. orgoreview.com
The reaction is typically carried out under mildly acidic conditions, with a pH of around 4 to 5, to facilitate the dehydration step. organicchemistrytutor.comyoutube.com A variety of reducing agents can be employed for the reduction of the imine. Common laboratory-scale reducing agents include sodium cyanoborohydride (NaBH₃CN), which is favored for its ability to selectively reduce the iminium ion in the presence of the ketone. chemistrysteps.commasterorganicchemistry.com
For industrial-scale production, catalytic hydrogenation is often preferred. This involves the use of metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under hydrogen gas pressure. Iridium-based catalysts have also been developed for the reductive amination of ketones, offering high activity and the ability to perform the reaction under mild conditions. kanto.co.jporganic-chemistry.org The reaction conditions, including temperature, pressure, and choice of catalyst and solvent, are optimized to maximize the yield and selectivity of this compound. For instance, using a Pd/C catalyst, the reaction may be conducted at temperatures between 50-100°C and hydrogen pressures of 1–5 bar.
Recent advancements have also explored biocatalytic approaches using engineered transaminases. These enzymes can catalyze the transfer of an amino group from a donor molecule to 3-hexanone with high stereoselectivity, offering a more sustainable and efficient route to chiral hexylamines.
| Catalyst/Reducing Agent | Reaction Conditions | Typical Yield (%) |
| Raney Nickel, H₂ | 120°C, 10-15 atm | 89 |
| Palladium on Carbon (Pd/C), H₂ | 50-100°C, 1-5 atm | High |
| Platinum Oxide (PtO₂), H₂ | Room Temperature, 1-5 atm | High |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-5) | High |
| Iridium Catalysts | 40-60°C | High |
| Engineered Transaminases | Aqueous media, ambient temp. | >99 ee |
Nitrile Reduction as a Pathway to this compound
The reduction of nitriles provides a direct route to primary amines, and this method is applicable to the synthesis of this compound from 3-hexanenitrile. vaia.com
The reduction of 3-hexanenitrile to this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This method generally provides high yields but requires stringent anhydrous conditions.
Alternatively, catalytic hydrogenation offers a more industrially viable and safer method. Catalysts such as Raney nickel or cobalt are effective for this transformation, typically requiring high pressures and temperatures. For example, the reaction can be carried out using Raney nickel under 10–15 atm of hydrogen gas at 120°C. This process selectively reduces the nitrile group to an amine.
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether | 0-25 | Atmospheric | Near-quantitative |
| Raney Nickel, H₂ | Ethanol | 120 | 10-15 | 89 |
| Cobalt, H₂ | - | High | High | High |
Oxime Hydrogenation for this compound Production
Another established route to this compound involves the hydrogenation of the corresponding oxime, 3-hexanone oxime. This method consists of two main steps: the formation of the oxime from 3-hexanone and its subsequent reduction.
The oxime is synthesized by reacting 3-hexanone with hydroxylamine (B1172632) hydrochloride. The subsequent hydrogenation of the 3-hexanone oxime can be performed using various catalytic systems. Catalytic hydrogenation under low pressure is a common method to yield this compound.
Nucleophilic Substitution Reactions in Hexanamine Synthesis
Nucleophilic substitution reactions offer a versatile approach to the synthesis of amines, including this compound. csbsju.edu This typically involves the reaction of an alkyl halide with an amine source. csbsju.edu
A common method is the reaction of a 3-halohexane, such as 3-chlorohexane (B1360981) or 3-bromohexane, with ammonia. This reaction is often carried out under high pressure and elevated temperatures to facilitate the substitution. To minimize the formation of secondary and tertiary amine byproducts due to over-alkylation, a large excess of ammonia is typically used. mnstate.edu
The Gabriel synthesis provides a more controlled method for preparing primary amines and can be adapted for this compound. This involves the reaction of potassium phthalimide (B116566) with a 3-halohexane to form N-(3-hexyl)phthalimide. Subsequent hydrolysis or hydrazinolysis of the phthalimide intermediate cleaves the phthaloyl group, yielding the desired primary amine, this compound. units.it
| Reactants | Conditions | Key Intermediate |
| 3-Chlorohexane, Ammonia | High pressure, 100-150°C | - |
| 3-Bromohexane, Potassium Phthalimide | - | N-(3-hexyl)phthalimide |
Stereoselective and Enantioselective Synthesis of Chiral Hexylamines
The production of single-enantiomer chiral amines from prochiral starting materials represents a significant challenge in synthetic organic chemistry. whiterose.ac.uk For hexylamines, this involves the asymmetric transformation of precursors like 3-hexanone or the corresponding imine. Both biocatalysis and transition metal catalysis have emerged as powerful and complementary tools for this purpose. nih.govresearchgate.net
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral amines. nih.govresearchgate.net These enzymatic processes often operate under mild conditions, reduce the need for hazardous reagents, and can achieve exceptional levels of enantioselectivity. whiterose.ac.uknih.gov Key enzyme classes for this purpose include transaminases, amine dehydrogenases, and reductive aminases. whiterose.ac.ukuva.nl
Transaminases (TAms) are powerful biocatalysts that facilitate the transfer of an amino group from a donor molecule, such as L-alanine or D-alanine, to a prochiral ketone. nih.gov Recent advancements in biotechnology have allowed for the engineering of these enzymes to exhibit high activity and stereoselectivity towards specific substrates. For the synthesis of this compound, engineered transaminases can produce either the (R)- or (S)-enantiomer with very high purity by starting with 3-hexanone.
The process offers significant advantages, including high stereoselectivity, with enantiomeric excess (ee) values often exceeding 99%, and sustainable reaction conditions that use aqueous media at ambient temperatures. The choice of enzyme variant and amino donor dictates the chirality of the final product. For example, using an (S)-selective transaminase with L-alanine as the amino donor typically yields the (S)-amine, while an (R)-selective enzyme with D-alanine produces the (R)-amine.
Table 1: Biocatalytic Synthesis of this compound Enantiomers via Transamination
| Transaminase Variant | Amino Donor | pH | Enantiomeric Excess (ee) (%) | Product Configuration |
|---|---|---|---|---|
| ATA-117 | L-Alanine | 7.5 | 99.5 | (S)-3-Hexanamine |
| CV-2025 | D-Alanine | 8.0 | 98.7 | (R)-3-Hexanamine |
Data sourced from research on biocatalytic synthesis parameters.
The successful application of engineered transaminases is exemplified in the industrial synthesis of the antidiabetic drug sitagliptin, where an engineered transaminase replaced a rhodium-catalyzed process, resulting in increased yield, higher productivity, and a significant reduction in waste. nih.govresearchgate.net
Amine dehydrogenases (AmDHs) and reductive aminases (RedAms) are emerging classes of enzymes with great potential for the asymmetric synthesis of chiral amines. whiterose.ac.ukwhiterose.ac.uk They catalyze the direct reductive amination of ketones, using ammonia or other amines as the nitrogen source and a cofactor like NAD(P)H as the reductant. whiterose.ac.ukrsc.org
Native amine dehydrogenases (nat-AmDHs), discovered through metagenomic database mining, have shown promise in catalyzing the NAD(P)H-dependent amination of carbonyl compounds with high activity and selectivity. whiterose.ac.uk For instance, the enzyme MATOUAmDH2 has demonstrated a broad substrate scope, and through rational engineering, its active site can be modified to accommodate more sterically demanding substrates. whiterose.ac.ukwhiterose.ac.uk Engineered AmDHs have been developed that can catalyze the reductive amination of a diverse range of ketones, including those that would lead to various chiral primary and secondary amines. rsc.org In one study, an engineered AmDH was used for the kinetic resolution of racemic amines, yielding the desired S-configured amines with over 99% ee. d-nb.info
Reductive aminases (RedAms), a subclass of imine reductases (IREDs), are particularly noteworthy as they can catalyze both the initial condensation of the ketone and amine to form an imine, as well as the subsequent stereoselective reduction of the imine intermediate. researchgate.netchemrxiv.org This dual capability makes them highly efficient for the one-step synthesis of chiral amines from readily available ketones. researchgate.net Fungal RedAms from Neosartorya spp. have shown a superior ability to use ammonia as the amine partner, enabling the synthesis of a broad range of primary amines with high conversion and excellent enantioselectivity. rsc.org Their utility has been demonstrated in the production of (R)-2-aminohexane, a structural isomer of this compound, with high space-time yields in continuous flow reactors. rsc.org
Table 2: Enzyme Classes for Asymmetric Reductive Amination
| Enzyme Class | Reaction Type | Key Features |
|---|---|---|
| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | Uses ammonia as an inexpensive amino donor; cofactor-dependent (NAD(P)H). whiterose.ac.ukrsc.org |
The performance of biocatalytic systems can be significantly enhanced by moving from purely aqueous environments to non-conventional media. unito.itnih.gov These alternative solvent systems, which include organic solvents, deep eutectic solvents (DES), and micellar systems, can overcome limitations such as low substrate solubility and unfavorable reaction equilibria. nih.govresearchgate.netwur.nl
Deep eutectic solvents and micellar catalysis represent innovative media that can stabilize enzymes while modulating substrate solubility and enzyme selectivity. unito.itnih.gov These media offer new avenues for sustainable and efficient chiral amine production by overcoming the traditional limitations of aqueous biocatalysis. unito.itnih.gov The choice of media can be critical for optimizing both conversion rates and the enantioselectivity of the enzymatic reaction.
Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and direct methods for producing enantiomerically pure amines from imines. chinesechemsoc.org This approach relies on chiral catalysts, typically complexes of iridium, rhodium, or ruthenium, to deliver hydrogen across the C=N double bond of a prochiral imine with high facial selectivity. chinesechemsoc.orgajchem-b.com For this compound, the relevant precursor would be N-protected 3-hexanimine.
A significant challenge in the asymmetric hydrogenation of imines related to this compound is the structural similarity of the two alkyl groups (ethyl and propyl) attached to the imine carbon. chinesechemsoc.orgchinesechemsoc.org Chiral catalysts must be able to effectively differentiate between these two groups to induce high enantioselectivity. chinesechemsoc.org Recent research has led to the development of highly efficient iridium catalysts that can overcome this challenge. chinesechemsoc.orgchinesechemsoc.org
The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. chinesechemsoc.orgchinesechemsoc.orgsioc-journal.cn The ligand creates a specific three-dimensional chiral environment, or "chiral pocket," around the metal, which dictates how the imine substrate binds and, consequently, the stereochemical outcome of the hydrogenation. chinesechemsoc.org
For the challenging asymmetric hydrogenation of dialkyl imines, chiral iridium catalysts bearing spiro phosphine-amine-phosphine (SpiroPNP) ligands have proven highly effective. chinesechemsoc.orgchinesechemsoc.org By systematically modifying the steric bulk of the ligand framework, the chiral pocket of the catalyst can be precisely adjusted. chinesechemsoc.org This fine-tuning allows the catalyst to effectively distinguish between the two similar alkyl groups of the imine, leading to high yields and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org
The mechanism of stereoinduction often involves the formation of an iridium-hydride complex. rsc.org The imine substrate is activated, and the stereodetermining step is the transfer of a hydride from the metal complex to one face of the imine. rsc.org The specific geometry of the ligand-metal complex ensures that this transfer occurs preferentially from one direction, leading to the formation of one enantiomer of the amine product in excess. rsc.org
Table 3: Catalyst Performance in Asymmetric Hydrogenation of a Dialkyl Imine
| Catalyst/Ligand | Enantiomeric Excess (ee) (%) | Note |
|---|---|---|
| Ir-SpiroPNP (C1) | 27 | Initial catalyst with a crowded chiral pocket. chinesechemsoc.org |
| Ir-SpiroPNP (C4) | >95 (for various dialkyl imines) | Optimized catalyst with a precisely adjusted chiral pocket. chinesechemsoc.orgchinesechemsoc.org |
Performance based on the hydrogenation of N-protected dialkyl imines. chinesechemsoc.orgchinesechemsoc.org
Role of Amine Dehydrogenases and Reductive Aminases in Chiral Hexylamine Formation
Asymmetric Radical Functionalization for Chiral Amine Scaffolds
The construction of chiral amine scaffolds through asymmetric radical functionalization represents a powerful and increasingly explored strategy in organic synthesis. These methods offer a direct approach to enantiomerically enriched amines by leveraging the reactivity of radical intermediates. rsc.org
Recent advancements have demonstrated the efficacy of cobalt-based metalloradical catalysis (MRC) in achieving enantioselective C-H amination. rsc.orgnsf.gov This approach utilizes Co(II) complexes of specifically designed chiral porphyrins to catalyze the homolytic activation of organic azides. This generates α-Co(III)-aminyl radicals as key intermediates, which can then undergo intramolecular C(sp³)–H amination. nsf.gov The chiral environment provided by the ligand directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched cyclic products that can be subsequently opened to yield chiral amines. rsc.orgnsf.gov
One notable strategy combines this enantioselective radical 1,5-C(sp³)–H amination of alkoxysulfonyl azides with an enantiospecific ionic ring-opening of the resulting five-membered chiral sulfamidates. nsf.govnih.gov This dual radical-ionic approach provides a versatile pathway to a wide array of β-functionalized chiral amines from readily available alcohols. nsf.govnih.gov The process is initiated by the Co(II)-catalyzed generation of an α-Co(III)-aminyl radical, which undergoes a 1,5-hydrogen atom transfer (HAT) followed by radical substitution to form the chiral cyclic sulfamidate intermediate. rsc.org This intermediate can then be treated with various nucleophiles to afford the desired β-functionalized chiral amine with high stereopurity. nsf.govnih.gov
The utility of radical-mediated methods extends to the interception of N-centered radical relays with chiral copper catalysts to achieve enantioselective δ C-H cyanation of acyclic amines. nih.gov This strategy allows for the stereoselective introduction of a nitrile group at the δ-position, providing access to enantioenriched δ-amino nitriles which are valuable precursors to chiral piperidines. nih.gov
The table below summarizes key aspects of asymmetric radical functionalization for chiral amine synthesis.
| Catalyst System | Radical Generation | Key Transformation | Product Type | Enantioselectivity |
| Co(II)-based Metalloradical Catalysis | Homolytic activation of organic azides | Enantioselective C(sp³)–H amination | Chiral cyclic sulfamidates, β-functionalized chiral amines | High (e.g., up to 99% ee) rsc.orgnsf.gov |
| Chiral Copper Catalysis | Interception of N-centered radical relay | Enantioselective δ C-H cyanation | Enantioenriched δ-amino nitriles | High nih.gov |
| Chiral Aldehyde Catalysis | Not applicable (ionic mechanism) | Asymmetric α-functionalization of primary amines | α-functionalized chiral amines | High nih.gov |
Stereoselective Transformations for Functionalized Hexanamines (e.g., 3-Alkanoyl-4-chlorocyclohexanamines)
The synthesis of highly functionalized cyclohexanamine derivatives, such as 3-alkanoyl-4-chlorocyclohexanamines, with precise control over stereochemistry is of significant interest due to their potential applications in medicinal chemistry. 140.122.64 An efficient method for preparing these structures involves the stereoselective transformation of bridged azabicyclic compounds. 140.122.64
One such approach describes the synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes via an aluminum chloride-promoted cyclization/chlorination of six-membered ring 3-enynamides. 140.122.64 This reaction proceeds in a highly stereoselective manner. Subsequent acid treatment of these chlorinated azabicycles affords 3-alkanoyl-4-chlorocyclohexanamines in quantitative yields and with excellent stereoselectivity. 140.122.64 For instance, treatment of various aryl-substituted chlorinated azabicycles with aqueous hydrochloric acid in ethyl acetate (B1210297) leads to the corresponding 3-alkanoyl-4-chlorocyclohexanamines. 140.122.64
Another powerful strategy for accessing functionalized cyclohexanes involves the use of chiral 7-oxo-2-enimides. These intermediates, readily prepared from a silyloxy-Cope rearrangement, can undergo conjugate addition with organocopper or organoaluminum reagents. The resulting enolates can then participate in an intramolecular Mannich reaction to yield highly functionalized cyclohexylamines with excellent stereocontrol. nih.gov
Visible-light-mediated photoredox catalysis has also emerged as a tool for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed, providing access to complex cyclohexylamine structures with high diastereoselectivity. rsc.org
The table below outlines different stereoselective transformations leading to functionalized hexanamines.
| Starting Material | Key Reagent/Catalyst | Transformation | Product | Stereoselectivity |
| 6-membered ring 3-enynamides | AlCl₃ | Cyclization/chlorination followed by acid treatment | 3-Alkanoyl-4-chlorocyclohexanamines | Excellent 140.122.64 |
| Chiral 7-oxo-2-enimides | Organocopper/organoaluminum reagents | Conjugate addition-intramolecular Mannich reaction | Functionalized cyclohexylamines | Excellent nih.gov |
| Benzocyclobutylamines and vinylketones | Photoredox catalyst | [4+2] Cycloaddition | Functionalized cyclohexylamine derivatives | Excellent diastereoselectivity rsc.org |
Sustainable and Green Chemical Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of amines to minimize environmental impact and enhance efficiency. ijrpr.com This section explores sustainable approaches to the synthesis of this compound, including the use of continuous-flow chemistry, solvent-free methodologies, and renewable feedstocks.
Continuous-Flow Chemistry for Efficient Amine Synthesis
Continuous-flow chemistry offers significant advantages over traditional batch processing for amine synthesis, including improved safety, scalability, and process control. researchgate.netpharmafocusamerica.com The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. appliedcatalysts.com
Reductive amination, a key reaction for amine synthesis, can be efficiently performed in continuous-flow systems. For instance, the direct asymmetric reductive amination of ketones has been successfully demonstrated in a continuous-flow setup, affording chiral amines in high yield and enantioselectivity over extended periods. researchgate.net These systems often employ packed-bed reactors containing immobilized catalysts, which facilitate catalyst recycling and product purification. researchgate.netappliedcatalysts.com
Biocatalytic methods can also be integrated into continuous-flow processes. The use of immobilized ω-transaminases in a packed-bed reactor for the bioamination of ketones has been shown to be highly effective. nih.govnih.gov Operating in organic solvents at controlled water activity, these systems can achieve high conversions and excellent enantioselectivity, with the added benefit of easy product recovery and long-term catalyst stability. nih.govnih.gov For example, a continuous flow process for the transamination of 1-phenoxypropan-2-one using an immobilized ω-transaminase achieved approximately 70% conversion in 72 hours and over 90% conversion after 120 hours. nih.govnih.gov
The design of the reactor is crucial for the success of continuous-flow amination. pharmafocusamerica.com Common reactor types include packed-bed reactors, which are ideal for heterogeneous catalysis like hydrogenation and amination, and continuous stirred-tank reactors (CSTRs), which are suitable for reactions requiring active mixing. pharmafocusamerica.comappliedcatalysts.com Microstructured plate flow reactors offer efficient heat exchange and mixing, which is critical for managing exothermic reactions. pharmafocusamerica.com
Process optimization in continuous-flow systems involves the careful tuning of parameters such as flow rate, temperature, pressure, and reactant concentrations. appliedcatalysts.comwhiterose.ac.uk The small volume of reactants within the reactor at any given time enhances safety, particularly for hazardous reactions. pharmafocusamerica.com The ability to operate at elevated temperatures and pressures can significantly accelerate reaction rates. pharmafocusamerica.com For example, a continuous flow process for the synthesis of an indole (B1671886) compound was successfully operated at 285°C and 80 bar. pharmafocusamerica.com
The table below details different continuous-flow systems for amine synthesis.
| Reaction Type | Reactor Type | Catalyst | Key Features | Reported Outcome |
| Asymmetric Reductive Amination | Packed-bed column | Immobilized Iridium catalyst | Continuous operation over 30 hours | High yield and enantioselectivity researchgate.net |
| Bioamination of Ketones | Packed-bed reactor | Immobilized ω-Transaminase | Operation in organic solvents, controlled water activity | ~70% conversion in 72h, >90% in 120h nih.govnih.gov |
| Reductive Amination | Microreactors | Not specified | Residence times under 30 minutes | 90% conversion |
| Buchwald-Hartwig Amination | Bespoke continuous flow reactor | Pd(IPr*)(cin)Cl | Catalyst recycling, acidic extraction of product | Scalable beyond lab scale acs.org |
Solvent-Free and Minimal-Solvent Methodologies
Reducing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. researchgate.net Solvent-free or "dry media" methods for amine synthesis are being developed to address this issue. researchgate.net One such approach involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, proceeding via simple trituration and heating. researchgate.net This method is rapid, efficient, and avoids the environmental and practical problems associated with solvent use. researchgate.net
While not strictly solvent-free, the use of deep eutectic solvents (DESs) offers a greener alternative to traditional organic solvents. mdpi.com DESs are characterized by low volatility, high thermal stability, and tunable polarity, making them suitable for a variety of amination reactions, including metal-catalyzed processes like the Ullman amine synthesis. mdpi.com
Utilization of Renewable Feedstocks for Amine Synthesis
The transition from petrochemical-based feedstocks to renewable biomass is a critical goal for sustainable chemical production. rsc.org While the direct synthesis of this compound from renewable sources is not yet widely established, research into the conversion of biomass-derived platform chemicals into valuable nitrogen-containing compounds is ongoing.
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is a major source of renewable carbon. nrel.gov Chemicals such as furfural (B47365) and levulinic acid, which can be derived from these components, are considered promising starting materials for the synthesis of a variety of chemicals, including monomers for polymers. nrel.govresearchgate.net The catalytic production of hexamethylenediamine, a key monomer for nylon, from biomass-derived feedstocks is an area of active research. researchgate.net Although current routes are not yet economically competitive with petrochemical methods, the development of efficient heterogeneous catalytic systems holds promise for the future. researchgate.net
Green Chemistry Metrics and Life Cycle Assessment in Amine Production
The growing emphasis on sustainability within the chemical industry has necessitated the adoption of advanced tools to evaluate and minimize the environmental footprint of chemical processes. For the synthesis of crucial intermediates like this compound and other chiral hexylamines, Green Chemistry Metrics and Life Cycle Assessment (LCA) serve as indispensable methodologies for quantifying environmental performance and guiding the development of more benign synthetic routes. acs.org These tools provide a framework for moving beyond traditional yield-based evaluations to a more holistic analysis of resource efficiency and environmental impact. labmanager.com
Green Chemistry Metrics
Green chemistry metrics are quantitative tools used to measure the efficiency and environmental performance of a chemical reaction or an entire synthetic process. rsc.org They help chemists identify areas for improvement, compare different synthetic pathways, and ultimately design processes that are less wasteful and hazardous. labmanager.commdpi.com Several key metrics are particularly relevant to amine production.
Key Metrics for Evaluating Synthesis Efficiency:
Atom Economy (AE): Introduced by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. greenchemistry-toolkit.org It provides a fundamental assessment of a reaction's efficiency at the atomic level. Addition reactions, for example, can achieve 100% atom economy, whereas substitution and elimination reactions inherently generate byproducts, leading to lower AE values. rsc.org
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor quantifies the amount of waste produced relative to the amount of desired product. acs.org It is a simple yet powerful metric that highlights the wastefulness of a process, encompassing everything from reagents and solvent losses to purification waste. labmanager.comdovepress.com An ideal E-Factor is zero.
Reaction Mass Efficiency (RME): RME relates the mass of the final product to the total mass of the reactants used. acs.org It offers a more practical view than Atom Economy by accounting for the reaction yield and the stoichiometry of the reactants.
These metrics are often used in conjunction to provide a comprehensive evaluation of a synthetic route. labmanager.com For instance, while a reaction might have a high Atom Economy, its PMI could be very high due to the extensive use of solvents for reaction and purification, revealing significant opportunities for process optimization.
Table 1: Key Green Chemistry Metrics
| Metric | Formula | Ideal Value | Focus |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 100% | Efficiency of atom incorporation from reactants to product. |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | 1 | Total mass used (including water, solvents, reagents) to make the product. |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | Efficiency considering yield and reactant stoichiometry. |
In the context of producing aliphatic amines like this compound, traditional methods such as the alkylation of ammonia often suffer from poor selectivity and generate significant waste, resulting in high E-Factors. Modern catalytic approaches, including reductive amination and borrowing hydrogen catalysis, offer higher atom economy and efficiency. rsc.org For example, the direct reductive amination of a ketone with ammonia generates only water as a byproduct, showcasing a significant improvement in green credentials over classical methods that may use stoichiometric reducing agents.
Life Cycle Assessment (LCA) in Amine Production
While green chemistry metrics are excellent for evaluating individual reactions or processes, a Life Cycle Assessment (LCA) provides a more comprehensive "cradle-to-grave" analysis of a product's environmental impact. greenchemistry-toolkit.orgunibo.it An LCA evaluates the environmental burdens associated with all stages of a product's life, from raw material extraction and processing to manufacturing, use, and final disposal or recycling. d-nb.inforesearchgate.net This holistic perspective is crucial for avoiding burden-shifting, where improving one aspect of a process inadvertently increases the environmental impact elsewhere. unibo.it
The LCA framework is typically divided into four main stages:
Goal and Scope Definition: This stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries (i.e., which life cycle stages are included). d-nb.info
Life Cycle Inventory (LCI): This involves compiling all the inputs (raw materials, energy, water) and outputs (products, byproducts, emissions, waste) for each process within the system boundaries. mdpi.com
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. mdpi.com These impacts are categorized into areas such as global warming potential, acidification, eutrophication, ozone depletion, and human toxicity. norsus.nonorsus.no
For amine production, LCA can be used to compare different feedstock sources (e.g., fossil-based vs. bio-based) and synthesis technologies. d-nb.infoanr.fr A prospective LCA of bio-based aniline (B41778) production, for instance, showed a potential reduction in global warming impact compared to the fossil-based route, but also highlighted potential trade-offs, such as increased eutrophication and acidification from agriculture. d-nb.info Similarly, an LCA for the production of this compound would need to consider the environmental impacts of producing the starting materials (e.g., 3-hexanone and the aminating agent), the energy consumption of the synthesis process, and the impacts associated with solvent use and waste treatment. researchgate.netchalmers.se Such analyses are critical for steering research and development towards genuinely sustainable technologies for producing aliphatic and chiral amines. anr.frrsc.org
Reactivity Profiles and Mechanistic Studies of 3 Hexanamine
Oxidation Reactions of Primary Hexylamines
Primary aliphatic amines, such as 3-hexanamine, are susceptible to oxidation by various reagents, leading to a range of nitrogen-containing compounds. The specific product obtained often depends on the choice of oxidant and the reaction conditions employed. The nitrogen atom in the primary amino group can exist in multiple oxidation states, allowing for the formation of imines, nitriles, oximes, nitroalkanes, and amides.
The controlled oxidation of this compound can be a valuable synthetic tool for accessing other functional groups.
Nitriles : Primary amines can be directly oxidized to nitriles, a transformation that involves the formal loss of two hydrogen atoms. This conversion is particularly useful in organic synthesis. A variety of reagents have been developed for this purpose, offering different levels of selectivity and mildness. For instance, the use of trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provides an efficient method for converting primary amines to their corresponding nitriles in high yields. organic-chemistry.org Other methods include the use of molecular iodine in aqueous ammonia (B1221849). organic-chemistry.org
| Oxidizing System | Reactant Type | Product | Reference |
| Trichloroisocyanuric acid / TEMPO | Primary Amine | Nitrile | organic-chemistry.org |
| Molecular Iodine (I₂) in aq. NH₃ | Benzylic/Primary Alkyl Halide | Nitrile | organic-chemistry.org |
| Oxalyl chloride / DMSO / Et₃N | Primary Amide or Aldoxime | Nitrile | organic-chemistry.org |
Amides : The formation of an amide from a primary amine typically involves acylation with a carboxylic acid derivative, which is a substitution reaction (see section 3.2.1). However, oxidative pathways to amides are also known. One advanced method involves the oxidative coupling of primary nitroalkanes with amines using molecular iodine and oxygen. nih.gov In this process, the amine acts as a nucleophile in a reaction cascade that ultimately yields an amide. nih.gov Additionally, nitriles, which can be formed from the oxidation of this compound, can be subsequently hydrated to form primary amides using catalysts such as ruthenium hydroxide (B78521) on alumina (B75360) (Ru(OH)x / Al₂O₃) or under anhydrous conditions with catalysts like rhodium. organic-chemistry.org
Nitroalkanes : The oxidation of the primary amino group to a nitro group represents a significant increase in the oxidation state of the nitrogen atom. Strong oxidizing agents are required for this transformation. For example, exposure of primary amines to reagents like potassium permanganate (B83412) (KMnO₄) can yield nitro compounds. vulcanchem.com This reaction provides a pathway to nitroalkanes, which are valuable intermediates in their own right.
Nucleophilic Character of the Amino Group in this compound
The reactivity of this compound is dominated by the presence of a non-bonding pair of electrons on the nitrogen atom, which imparts significant nucleophilic character. This lone pair allows the amine to act as a Lewis base and a nucleophile, readily attacking electron-deficient centers to form new carbon-nitrogen bonds. This nucleophilicity is the basis for many of its most important reactions.
The nucleophilic amino group of this compound can displace leaving groups on various electrophilic substrates.
Alkylation and Arylation : this compound can react with alkyl halides in a nucleophilic substitution reaction, typically following an Sₙ2 mechanism, to form secondary amines. uci.educhemguide.co.uk This reaction can continue, leading to the formation of tertiary amines and, ultimately, quaternary ammonium (B1175870) salts. mnstate.edu To favor monosubstitution and the formation of the secondary amine, an excess of the primary amine is often used. mnstate.edu More advanced methods allow for the coupling of primary amines with aryl halides. For instance, palladium catalysts with specialized phosphine (B1218219) ligands can facilitate the arylation of sterically hindered primary amines with aryl chlorides and bromides. acs.org
| Reaction | Catalyst/Base | Solvent | Temperature (°C) | Reference |
| Arylation of primary amine with Aryl Chloride | 2% Pd₂(dba)₃ / Ligand / NaO-t-Bu | 1,4-Dioxane | 100 | acs.org |
| Arylation of primary amine with Aryl Bromide | 1% Pd(OAc)₂ / Ligand / Cs₂CO₃ | Toluene | 80 | acs.org |
Acylation : One of the most fundamental reactions of primary amines is acylation, which involves reaction with acyl halides or anhydrides. This nucleophilic acyl substitution reaction readily converts this compound into the corresponding N-substituted amide, in this case, N-(hexan-3-yl)amide derivatives. The reaction is typically rapid and exothermic. chemicalbook.com
This compound can also participate in nucleophilic addition reactions, particularly with carbonyl compounds.
Imine Formation and Reductive Amination : Primary amines react with aldehydes or ketones in a nucleophilic addition reaction to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a stable substituted imine (Schiff base). mnstate.edu This reaction is reversible, and the removal of water can drive it to completion. mnstate.edu The resulting imine can be subsequently reduced in a process known as reductive amination. For example, the imine formed from this compound and a ketone can be reduced with agents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield a stable secondary amine. vulcanchem.com This two-step sequence is a powerful method for forming C-N bonds.
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after reduction) | Reference |
| This compound | Aldehyde (R-CHO) | Substituted Imine | Secondary Amine | mnstate.edu |
| This compound | Ketone (R₂C=O) | Substituted Imine | Secondary Amine | mnstate.edu |
Substitution Reactions and Functional Group Transformations
Elucidation of Reaction Mechanisms for this compound Conversions
Understanding the detailed step-by-step mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. Mechanistic studies reveal the transient intermediates and transition states that govern the transformation from reactants to products.
Amination Mechanisms : In the alkylation of this compound with a primary alkyl halide, the reaction proceeds through a bimolecular (Sₙ2) transition state. The nucleophilic nitrogen atom attacks the electrophilic carbon atom, and a new C-N bond forms concurrently as the carbon-halogen bond breaks, without the formation of a discrete intermediate. chemguide.co.uk In contrast, nucleophilic acyl substitution (acylation) occurs via a two-step addition-elimination mechanism. The amine first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. mnstate.edu This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion) to yield the final amide product. mnstate.edu
Oxidation and Hydroamination Mechanisms : The mechanisms of oxidation can be complex and often involve radical species. mit.edu In an advanced method for the oxidative amidation of primary nitroalkanes with amines, a key intermediate is a 1:1 halogen-bonded complex formed between the iodonium (B1229267) source and the amine. nih.gov This complex reacts with a nitronate to generate an α-iodo nitroalkane, which is the precursor to the final amide. nih.gov In other transformations, such as the photocatalytic anti-Markovnikov hydroamination of an alkene like 2-hexene (B8810679) to form this compound, the proposed mechanism involves different intermediates. kyoto-u.ac.jp Here, a photocatalytically generated amide radical first adds to the alkene to form a C-N bond. This creates a carbon-centered radical intermediate, which is then quenched by a hydrogen radical to give the final amine product. kyoto-u.ac.jp The thermodynamic stability of this radical intermediate dictates the high regioselectivity of the reaction. kyoto-u.ac.jp
| Reaction Type | Key Intermediate / Transition State | Description | Reference |
| Alkylation (Sₙ2) | Bimolecular Transition State | Simultaneous bond-making (N-C) and bond-breaking (C-Halogen). | chemguide.co.uk |
| Acylation | Tetrahedral Intermediate | Formed by nucleophilic addition of the amine to the carbonyl group. | mnstate.edu |
| Oxidative Amidation | α-Iodo Nitroalkane | Formed from a halogen-bonded complex between iodine and the amine. | nih.gov |
| Photocatalytic Hydroamination | Amide Radical Adduct | A carbon-centered radical formed by the addition of an amide radical to an alkene. | kyoto-u.ac.jp |
Influence of Catalysts and Reaction Parameters on Mechanism
The synthesis and reactivity of this compound are significantly influenced by the choice of catalysts and reaction conditions, which can alter the reaction mechanism and product selectivity. Key synthetic routes, such as hydroamination and reductive amination, demonstrate this dependence.
Hydroamination of 1-Hexene (B165129): This atom-economical method involves the direct addition of ammonia (NH₃) to 1-hexene. The mechanism and regioselectivity are highly dependent on the catalytic system employed.
Transition Metal Catalysis: Gold(I) complexes, such as AuCl₃ with phosphine ligands (e.g., PPh₃), facilitate the anti-Markovnikov addition of ammonia to 1-hexene at mild temperatures (25–50°C). In contrast, lanthanide catalysts like samarium triflate (Sm(OTf)₃) promote Markovnikov-selective hydroamination at higher temperatures (80–120°C).
Photocatalysis: A novel approach utilizes a metal-loaded titanium oxide (TiO₂) photocatalyst with aqueous ammonia. lookchem.comkyoto-u.ac.jp This system predominantly yields the anti-Markovnikov product. For instance, an Au-loaded TiO₂ photocatalyst can achieve high amine yields with significant regioselectivity for the anti-Markovnikov product. kyoto-u.ac.jp The proposed mechanism involves the photocatalytic activation of ammonia to an amide radical, which then reacts with the alkene. kyoto-u.ac.jp The thermodynamic stability of the resulting radical intermediate dictates the high anti-Markovnikov selectivity. kyoto-u.ac.jp
Reductive Amination of 3-Hexanone (B147009): This common pathway involves the reaction of 3-hexanone with ammonia to form an imine intermediate, which is subsequently reduced. The choice of catalyst and conditions for the reduction step is crucial.
Catalytic Hydrogenation: Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are used with hydrogen gas (H₂) at pressures from 1 to 5 atm and temperatures between 50 and 100°C. These conditions facilitate the hydrogenation of the imine to the corresponding amine.
Reduction of 3-Hexanenitrile: this compound can also be formed by the reduction of 3-hexanenitrile.
Catalytic Hydrogenation: Raney nickel or cobalt catalysts are effective under 10–15 atm of H₂ at 120°C, selectively reducing the nitrile group.
The following table summarizes the performance of different catalytic systems in the synthesis of this compound.
| Reaction Type | Catalyst System | Temperature (°C) | Selectivity (%) | Key Feature |
| Hydroamination | AuCl₃/PPh₃ | 40 | 92 (anti-Markovnikov) | Mild conditions |
| Hydroamination | Sm(OTf)₃ | 100 | 85 (Markovnikov) | High temperature |
| Photocatalytic Hydroamination | Au/TiO₂ | 30 | >98 (anti-Markovnikov) | High regioselectivity |
| Reductive Amination | Raney Ni, Pd/C, or PtO₂ / H₂ | 50-100 | High | Two-step process |
| Nitrile Reduction | H₂/Raney Ni | 120 | 89 | High pressure/temperature |
This table is based on data from research findings. kyoto-u.ac.jp
Stability and Degradation Investigations of this compound
Factors Influencing Compound Stability in Research Contexts
In a laboratory or industrial setting, the stability of this compound is influenced by several factors.
Thermal Stability: this compound is stable under normal storage conditions. lgcstandards.comfishersci.nl However, heating can lead to thermal decomposition, potentially forming toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. lgcstandards.comfishersci.nl
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents and strong acids. lgcstandards.comfishersci.nl Reactions with these substances can be hazardous and lead to the degradation of the amine.
Salt Formation: The stability of this compound for research and pharmaceutical applications can be significantly enhanced by converting it into a salt. cymitquimica.comontosight.ai For instance, forming the hydrochloride salt (HCl salt) makes the compound more stable and easier to purify compared to its free base form. cymitquimica.com Similarly, citrate (B86180) salts can be used to increase both solubility and stability. ontosight.ai
Steric and Electronic Effects: The stability of complexes involving this compound can be influenced by steric hindrance. scribd.com The arrangement of atoms and the presence of bulky groups can affect how the molecule interacts, which is a key consideration in coordination chemistry. scribd.comunacademy.com Electrostatic interactions, including the charge on a central metal ion and the nature of ligand-metal bonds, are also critical in determining the stability of any complexes it may form. unacademy.comdoubtnut.comstemco.org
Advanced Applications of 3 Hexanamine in Complex Chemical Architectures
3-Hexanamine as a Key Intermediate in Multi-Step Organic Synthesis
This compound, a primary aliphatic amine, serves as a valuable building block in the multi-step synthesis of more complex organic molecules. Its utility stems from the reactivity of its amino group, which can readily participate in a variety of chemical transformations. This allows for the introduction of nitrogen-containing functionalities and the construction of intricate molecular frameworks.
Hydroamination Reactions
Hydroamination, the addition of an amine to an unsaturated carbon-carbon bond, is a powerful atom-economical reaction for the formation of C-N bonds. numberanalytics.comprinceton.edu this compound can be employed in hydroamination reactions to synthesize more complex amines. These reactions can be catalyzed by various metal complexes and are crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com The reaction involves the direct addition of the N-H bond of this compound across a double or triple bond of an alkene or alkyne, respectively. princeton.edu A study highlighted the use of this compound as an intermediate in synthesizing complex organic molecules through hydroamination, noting its efficiency under mild conditions.
Recent advancements have explored photocatalytic hydroamination. For instance, a novel method for the anti-Markovnikov hydroamination of alkenes with aqueous ammonia (B1221849) was developed using a metal-loaded titanium oxide photocatalyst. kyoto-u.ac.jp While this specific study focused on ammonia, the principles could potentially be extended to primary amines like this compound for the regioselective synthesis of amines.
Precursor to Complex Pharmaceuticals and Agrochemicals
The structural motif of this compound is a component of various biologically active compounds, making it a key precursor in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Its role as a chemical intermediate is significant in the production of these complex molecules. ontosight.ai
In pharmaceutical development, derivatives of this compound are investigated for their potential therapeutic applications. For instance, structurally related amines are explored for their effects on the central nervous system, suggesting potential in treating neurological conditions. The amine functional group allows for its incorporation into larger molecules that can interact with biological targets. For example, 1-hexanamine hydrochloride, a related compound, has been studied for its potential antimicrobial activity and use in the synthesis of polymers for drug delivery systems.
In the agrochemical industry, this compound serves as an intermediate in the synthesis of various pesticides and other crop protection agents. The incorporation of the hexanamine moiety can influence the biological activity and physical properties of the final product.
| Application Area | Role of this compound | Example of Related Research |
| Pharmaceuticals | Building block for biologically active molecules. | Investigation of derivatives for neuroprotective effects and as potential treatments for neurological conditions. |
| Agrochemicals | Intermediate in the production of pesticides and other crop protection agents. | Use in the synthesis of various agrochemicals. |
Chiral this compound Derivatives as Catalytic Auxiliaries and Organocatalysts
The introduction of chirality into the this compound scaffold opens up its application in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.
Role in Asymmetric Transformations
Chiral derivatives of amines, including those structurally related to this compound, are pivotal in asymmetric catalysis. enamine.netrsc.org They can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as organocatalysts, which are small, metal-free chiral molecules that catalyze reactions enantioselectively. enamine.netsemanticscholar.org
The development of chiral organocatalysts has become a significant area of research, with chiral amines and their derivatives playing a central role. rsc.orgunits.it These catalysts can activate substrates through the formation of chiral intermediates, such as enamines or iminium ions, thereby controlling the facial selectivity of nucleophilic attack. semanticscholar.org For example, chiral guanidines, which are derivatives of amines, have emerged as powerful organocatalysts for a wide range of asymmetric transformations due to their strong basicity and hydrogen-bonding capabilities. rsc.org
The synthesis of axially chiral compounds, which are important in materials science and as ligands for catalysis, can be achieved using organocatalytic methods. rsc.org While direct examples involving chiral this compound are not prevalent in the provided search results, the principles of using chiral amines and their derivatives in these transformations are well-established. rsc.orgrsc.org
| Type of Asymmetric Catalysis | Role of Chiral Amine Derivatives |
| Chiral Auxiliaries | Temporarily attached to a substrate to guide the stereochemical outcome of a reaction. enamine.net |
| Organocatalysts | Small, metal-free chiral molecules that catalyze reactions enantioselectively. semanticscholar.org |
Biologically Oriented Chemical Probe Development Based on this compound Structure
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. thermofisher.com The this compound scaffold can serve as a basis for the development of such probes.
Design and Synthesis of Derivatives for Biological Target Interaction Studies
The design and synthesis of derivatives based on the this compound structure are aimed at creating molecules that can bind to and modulate the activity of specific proteins or other biological macromolecules. This involves modifying the basic this compound structure to enhance binding affinity, selectivity, and other properties required for a useful chemical probe.
The amino group of this compound is a key feature, as it can be functionalized to introduce various pharmacophores or reporter groups, such as fluorescent tags. nih.gov For instance, fluorescent derivatives of other amine-containing compounds have been synthesized to study their uptake and cellular localization. nih.gov This approach allows researchers to visualize the distribution of the probe within cells and tissues, providing insights into the location and dynamics of its biological target.
The development of such probes often involves multi-step synthesis to build complexity around the core amine structure. researchgate.net Molecular docking studies can be employed to predict how these derivatives might interact with their target, guiding the design of more potent and selective probes. researchgate.net
| Probe Development Aspect | Description |
| Scaffold | The core this compound structure provides a starting point for derivatization. |
| Functionalization | The amino group allows for the attachment of various chemical groups to modulate activity and add reporter tags. |
| Application | Studying the function and localization of biological targets. thermofisher.com |
Phosphonomethylated Analogues and their Chemical Synthesis
The introduction of a phosphonomethyl group onto a this compound scaffold yields α-aminophosphonates. These compounds are of considerable interest as they are phosphorus analogues of α-amino acids and exhibit a range of biological activities. The synthesis of these analogues primarily relies on well-established multicomponent reactions, namely the Kabachnik-Fields reaction and the Pudovik reaction.
The Kabachnik-Fields reaction stands out as a highly efficient, one-pot, three-component condensation. nih.govorganic-chemistry.org This reaction brings together an amine, a carbonyl compound (such as an aldehyde or a ketone), and a dialkyl or trialkyl phosphite (B83602). nih.gov In the context of producing phosphonomethylated this compound analogues, this compound would serve as the amine component. The general mechanism of the Kabachnik-Fields reaction is believed to proceed through one of two primary pathways, largely dependent on the nature of the reactants. core.ac.uknih.gov One pathway involves the initial formation of an imine from the amine and the carbonyl compound, which is subsequently attacked by the phosphite. The alternative route posits the formation of an α-hydroxyphosphonate intermediate from the reaction of the carbonyl compound and the phosphite, which is then displaced by the amine. core.ac.uk
The versatility of the Kabachnik-Fields reaction is enhanced by the use of various catalysts and reaction conditions. For instance, magnesium perchlorate (B79767) has been demonstrated to be a highly effective catalyst for this transformation, often enabling the reaction to proceed under solvent-free conditions with high yields and short reaction times. nih.govorganic-chemistry.org The use of such catalysts can also influence the reaction mechanism, with some studies suggesting a true three-component transition state rather than the formation of distinct intermediates. nih.gov
Another significant synthetic route is the Pudovik reaction , which involves the addition of a dialkyl phosphite to a pre-formed imine. nih.govsciforum.net This two-component approach can offer advantages in certain synthetic scenarios. The reaction is often facilitated by catalysts to achieve high yields. nih.gov
While specific research detailing the synthesis of phosphonomethylated analogues of this compound is not extensively documented in publicly available literature, the general principles of the Kabachnik-Fields and Pudovik reactions provide a robust framework for their preparation. The reaction would theoretically involve the condensation of this compound, an appropriate aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and a dialkyl phosphite (e.g., dimethyl phosphite or diethyl phosphite). The selection of the carbonyl compound and the phosphite allows for the introduction of various substituents on the resulting α-aminophosphonate, thereby enabling the generation of a library of diverse this compound analogues.
The table below outlines the hypothetical reactants and expected products for the synthesis of representative phosphonomethylated this compound analogues via a three-component reaction.
| Amine | Carbonyl Compound | Phosphite | Potential Product (α-Aminophosphonate) | Synthetic Route |
| This compound | Formaldehyde | Dimethyl phosphite | Dimethyl (1-(hexan-3-ylamino)methyl)phosphonate | Kabachnik-Fields |
| This compound | Benzaldehyde | Diethyl phosphite | Diethyl (phenyl(hexan-3-ylamino)methyl)phosphonate | Kabachnik-Fields |
| This compound | Acetone | Diphenyl phosphite | Diphenyl (2-(hexan-3-ylamino)propan-2-yl)phosphonate | Kabachnik-Fields |
Further research and detailed experimental studies are necessary to optimize the reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high yields and purity for the synthesis of these specific phosphonomethylated this compound analogues. The characterization of these novel compounds using spectroscopic techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry would be essential to confirm their structures.
Cutting Edge Analytical Methodologies for 3 Hexanamine Characterization
High-Resolution Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the molecular structure of 3-Hexanamine at the atomic level. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the nature of chemical bonds, the arrangement of atoms, and the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Detail
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and hydrogen framework within a molecule. It operates by measuring the radiofrequency absorption of atomic nuclei within a strong magnetic field, with the precise absorption frequency (chemical shift) being highly sensitive to the local electronic environment of each nucleus.
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural elucidation of this compound.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays signals for each unique proton in the molecule. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of each signal provide a wealth of structural information. The protons on the amine group (-NH₂) typically appear as a broad singlet, while the proton on the chiral carbon (C3) bonded to the amine group is shifted downfield due to the electronegativity of the nitrogen atom. The remaining protons on the alkyl chain appear at characteristic upfield shifts.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, due to its asymmetry, all six carbon atoms are unique and therefore produce six distinct signals. The carbon atom bonded to the amino group (C3) is characteristically shifted downfield compared to the other aliphatic carbons.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H on C3 | ¹H NMR | ~2.7-3.0 | Multiplet | Attached to the carbon bearing the amine group. |
| H on NH₂ | ¹H NMR | ~1.1-2.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| H on C2, C4 | ¹H NMR | ~1.2-1.6 | Multiplet | Adjacent to the C3 carbon. |
| H on C1, C6 | ¹H NMR | ~0.9 | Triplet | Terminal methyl groups. |
| C3 | ¹³C NMR | ~50-55 | - | Carbon attached to the nitrogen atom. |
| C2, C4 | ¹³C NMR | ~30-40 | - | Carbons adjacent to C3. |
| C5 | ¹³C NMR | ~20 | - | |
| C1 | ¹³C NMR | ~14 | - | Terminal methyl carbon. |
| C6 | ¹³C NMR | ~10 | - | Terminal methyl carbon. |
For unambiguous assignment of signals, especially in complex molecules or mixtures, multi-dimensional NMR techniques are employed. tandfonline.com These methods correlate signals in two dimensions, resolving overlap and establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would reveal scalar couplings between adjacent protons. Cross-peaks would appear between the protons on C3 and C2, C3 and C4, C2 and C1, and C4 and C5, confirming the connectivity of the hexane (B92381) backbone.
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. This is invaluable for confirming the assignments made from 1D spectra. nih.gov
Advanced ¹H and ¹³C NMR Techniques
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Probing
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The primary amine (-NH₂) and alkyl (C-H) groups in this compound produce characteristic absorption bands.
Key FT-IR absorptions for this compound include:
N-H Stretching : Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
N-H Bending : A characteristic bending (scissoring) vibration for primary amines is observed around 1590-1650 cm⁻¹.
C-H Stretching : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of C-H bonds in the hexane chain.
C-N Stretching : The stretching vibration of the carbon-nitrogen bond appears in the fingerprint region, typically between 1000-1250 cm⁻¹.
The table below details the expected FT-IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | ~3360-3400 | Medium |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | ~3280-3320 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1590-1650 | Medium-Strong |
| C-H Stretch | Alkyl (-CH₃, -CH₂-) | ~2850-2960 | Strong |
| C-N Stretch | Aliphatic Amine | ~1000-1250 | Medium-Weak |
Hyphenated Chromatographic-Mass Spectrometric Techniques
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a comprehensive analysis of a sample's composition and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound and confirming their molecular weight and structure.
Gas Chromatography (GC) : The sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time, and the area of its peak is proportional to its concentration, allowing for quantitative purity assessment.
Mass Spectrometry (MS) : As the separated components exit the GC column, they enter the mass spectrometer. In the ion source, molecules are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (101.19 g/mol for this compound). nist.gov
The high energy of EI also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint. slideshare.net For this compound, the most characteristic fragmentation is alpha-cleavage, where the bond between the carbon bearing the amine group (C3) and an adjacent carbon (C2 or C4) is broken.
The major expected fragments in the mass spectrum of this compound are outlined below.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway | Notes |
| 101 | [C₆H₁₅N]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage (loss of a methyl radical, •CH₃) | This is less likely than loss of larger alkyl groups. |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage (loss of an ethyl radical, •C₂H₅) | A major, stable fragment resulting from cleavage of the C3-C4 bond. |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage (loss of a propyl radical, •C₃H₇) | A major, stable fragment resulting from cleavage of the C2-C3 bond. |
| 44 | [C₂H₆N]⁺ | Cleavage at C3-C4 with H-transfer | A common fragment for primary amines. |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | The base peak in many primary amines. |
High-Resolution Mass Spectrometry and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of this compound. Unlike nominal mass spectrometers, HRMS instruments measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This capability allows for the determination of a compound's exact mass, which is calculated from the masses of its most abundant isotopes rather than the average atomic weights found on the periodic table. libretexts.org
For this compound, with a molecular formula of C₆H₁₅N, the theoretical exact mass can be calculated with high precision. nist.gov This high degree of accuracy enables analysts to distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). bioanalysis-zone.comlibretexts.org For example, a high-resolution instrument can easily differentiate between compounds with the same nominal mass but different formulas by measuring their distinct exact masses. libretexts.org
The accuracy of HRMS measurements is often expressed in parts-per-million (ppm) and is frequently enhanced through the use of an internal lock mass, which provides stable and reliable mass accuracy over time. researchgate.net This technique is crucial in complex analyses, such as screening for substances in biological fluids, where a high degree of confidence in identification is required. researchgate.net
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | , nist.gov |
| Nominal Mass | 101 amu | |
| Average Molecular Weight | 101.19 g/mol | , nist.gov |
| Theoretical Exact Mass | 101.120449 | Calculated |
Table 1: Mass Properties of this compound. The theoretical exact mass is calculated using the monoisotopic masses of the most common isotopes: Carbon (¹²C = 12.000000), Hydrogen (¹H = 1.007825), and Nitrogen (¹⁴N = 14.003074). libretexts.org
Elucidation of Fragmentation Pathways (e.g., Alpha-Cleavage)
Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. savemyexams.com When the molecular ion of this compound is formed in the mass spectrometer, it becomes a radical cation (M•+) that can undergo fragmentation. msu.edu
For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage. libretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the alpha-position). libretexts.orglibretexts.org This cleavage is driven by the formation of a stable, resonance-stabilized, nitrogen-containing cation. libretexts.org
In this compound, the amine group is located on the third carbon. The alpha-cleavage can occur on either side of this carbon, leading to the loss of an ethyl radical or a propyl radical.
Cleavage of the C2-C3 Bond: Loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment ion with an m/z of 58.
Cleavage of the C3-C4 Bond: Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion with an m/z of 72.
The most prominent peak in the mass spectrum resulting from alpha-cleavage is often the base peak. libretexts.org The analysis of these specific fragment ions provides strong evidence for the structure of the parent molecule as this compound. youtube.comyoutube.com
| Parent Compound | Fragmentation Pathway | Neutral Loss | Resulting Cation Fragment | Predicted m/z |
| This compound (M•+) | Alpha-Cleavage (C3-C4 bond) | Ethyl Radical (C₂H₅•) | [CH₃(CH₂)₂CH=NH₂]⁺ | 72 |
| This compound (M•+) | Alpha-Cleavage (C2-C3 bond) | Propyl Radical (C₃H₇•) | [CH₃CH₂CH=NH₂]⁺ | 58 |
Table 2: Predicted Alpha-Cleavage Fragmentation of this compound.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. wikipedia.org The technique utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases, causing them to elute from the column at different times, known as retention times. wikipedia.org
For the analysis of a polar, basic compound like this compound, several HPLC modes can be employed:
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). advancechemjournal.com To achieve good peak shape and retention for a basic amine like this compound, the pH of the mobile phase is often adjusted, or an ion-pairing agent is added.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. researchgate.net It uses a polar stationary phase (like silica (B1680970) or a diol-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of aqueous buffer. wikipedia.orgresearchgate.net This technique can provide better retention for polar analytes that are poorly retained in reversed-phase mode. researchgate.net
Quantification is achieved by integrating the area of the chromatographic peak corresponding to this compound and comparing it to a calibration curve constructed from standards of known concentrations. The coupling of HPLC with a mass spectrometer (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS, providing a robust method for quantifying this compound even in complex samples. researchgate.net
| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Amide) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Apolar/Polar Mixture (e.g., >70% Acetonitrile in Water) |
| Elution Principle | Polar compounds elute first. | Non-polar compounds elute first. |
| Suitability for this compound | Suitable, often requires mobile phase modifiers (e.g., pH adjustment, ion-pairing agents) for optimal peak shape and retention. | Highly suitable due to the polar nature of the amine, providing strong retention. |
Table 3: Comparison of HPLC Modes for this compound Analysis.
Computational Chemistry and Data Science in 3 Hexanamine Research
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. uio.no It is widely used to investigate the electronic structure and energetics of molecules like 3-hexanamine.
DFT calculations are instrumental in predicting the electronic properties of this compound. These calculations can determine molecular orbital energies, electron density distribution, and the energies of different molecular conformations. rsc.org For instance, DFT can be used to model the electronic properties and transition states for various reactions involving amines. Self-interaction corrected DFT has shown excellent agreement with experimental results for describing the binding energy of Rydberg electrons in similar amine systems. rsc.org
Research on related amine compounds has demonstrated that DFT calculations, often at the B3LYP level of theory, can accurately predict geometries and relative energies of different conformers. nih.gov This information is crucial for understanding the molecule's stability and reactivity. The interaction between lone pairs of electrons, a key feature of amines, and charge delocalization are also phenomena that can be effectively studied using DFT. rsc.org
| Computational Method | Property Predicted for Amines | Significance |
| Density Functional Theory (DFT) | Electronic properties, transition states | Predicts reactivity and reaction pathways. |
| Self-Interaction Corrected DFT | Rydberg electron binding energies | Provides high accuracy in agreement with experimental data. rsc.org |
| DFT (B3LYP) | Geometries and relative energies of conformers | Determines molecular stability and preferred shapes. nih.gov |
For reactions involving amines, DFT can be used to model the formation of intermediates and the subsequent reaction steps. Automated workflows, such as AutoTS, can even automate the process of finding transition states given only the reactant and product structures. schrodinger.com This computational insight is invaluable for optimizing reaction conditions to improve yields and selectivity. numberanalytics.com The stability of transition states is influenced by steric, electronic, and solvent effects, all of which can be investigated using computational models. numberanalytics.com
Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. researchgate.net Analyzing this conformational landscape is crucial as different conformers can have different energies and reactivities. DFT calculations are used to optimize the geometry of various possible conformers and determine their relative stabilities. nih.gov
For similar flexible amine molecules, time-resolved Rydberg fingerprint spectroscopy combined with computational analysis has been used to observe the time-evolving structures and ultrafast transitions between conformers. stanford.edu This provides a quantitative view of conformational dynamics. researchgate.net The study of related amino sugars using DFT has shown that it is possible to determine which conformations are most stable and to understand the factors influencing their stability, such as hydrogen bonding. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Molecular Simulations for Intermolecular Interactions
Molecular simulations provide a dynamic view of how molecules interact with each other, which is fundamental to understanding the properties of liquids and solutions. These simulations model the forces between molecules, which include dipole-dipole interactions, London dispersion forces, and hydrogen bonds. libretexts.org
In a study involving hexanamine, molecular dynamics simulations were used to investigate the role of hydrogen bonds in thermal transport across interfaces between hard and soft materials. nih.govresearchgate.net The simulations revealed that stronger hydrogen bonds between surface molecules and hexanamine led to more efficient heat transfer. nih.gov This was attributed to the fact that stronger bonds pull the organic molecules closer to the interface, increasing interatomic forces. nih.govresearchgate.net These simulations offer molecular-level insights that are critical for designing materials with specific thermal properties. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijpsjournal.com This method is a cornerstone of structure-based drug design. mdpi.comresearchgate.net By simulating the binding process, docking can help to understand the key interactions that are responsible for a molecule's biological activity. ijpsjournal.com
The primary goals of docking are to accurately model the structure of the ligand-receptor complex and to predict the binding affinity. ijpsjournal.com This information is then used to establish a structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. ijpsjournal.commdpi.com For G protein-coupled receptors, for example, docking known agonists and antagonists has helped to identify key intermolecular interactions and hydrogen bonding patterns that can discriminate between these two classes of compounds. nih.gov This allows researchers to design new molecules with improved potency and selectivity. ijpsjournal.com
Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization
| AI/ML Application | Description | Impact on Chemical Synthesis |
| Predictive Modeling | Uses ML models to predict reaction outcomes and molecular properties. neovarsity.org | Reduces trial-and-error, minimizes waste, and accelerates research. neovarsity.org |
| Retrosynthesis Planning | AI algorithms generate optimized synthetic routes to a target molecule. pharmafeatures.comneovarsity.org | Streamlines synthesis design and can uncover novel reaction pathways. neovarsity.org |
| Reaction Optimization | AI suggests the best conditions (temperature, solvent, etc.) for a reaction. preprints.org | Improves reaction yields and efficiency. preprints.org |
| Automated Synthesis | Integration of AI with laboratory robotics to perform chemical synthesis automatically. mdpi.com | Reduces repetitive tasks for chemists and enables high-throughput experimentation. mdpi.com |
Predictive Algorithms for Yield and Selectivity Enhancement
The synthesis of specific isomers of chiral molecules like this compound requires precise control over reaction pathways to maximize the yield of the desired product while minimizing unwanted side products. Predictive algorithms, powered by machine learning and quantum chemistry, are becoming indispensable for achieving this level of control without the need for exhaustive trial-and-error experimentation.
Machine learning models, for instance, can be trained on existing reaction data to identify complex relationships between reactants, catalysts, solvents, and the resulting yield and enantioselectivity. whiterose.ac.uk These models can predict the outcome of a reaction under a new set of conditions, guiding chemists toward the most promising experimental parameters. whiterose.ac.uk Bayesian optimization is a particularly effective algorithm in this domain. nih.gov It uses a probabilistic model to explore the parameter space of a reaction efficiently, balancing the exploration of new conditions with the exploitation of known successful ones to quickly converge on an optimal outcome. nih.gov For complex reactions, this approach can significantly reduce the number of experiments required to achieve high yield and selectivity. whiterose.ac.uk
Quantum mechanical methods, such as Density Functional Theory (DFT), provide foundational data for these predictive models. rsc.orghelsinki.fi By calculating the energy profiles of different reaction pathways, DFT can help elucidate the mechanisms that govern selectivity. rsc.org This information can be used to generate descriptors that are then fed into machine learning algorithms to build more accurate predictive models. rsc.org The combination of high-throughput computation and machine learning enables the in silico screening of numerous catalysts and conditions, identifying candidates that are most likely to favor the formation of the desired this compound isomer.
| Predictive Algorithm Type | Application in Chemical Synthesis | Relevance to this compound |
| Machine Learning (ML) Models | Predict reaction outcomes (yield, selectivity) based on training data. whiterose.ac.uk | Can be trained on amine synthesis data to predict optimal conditions for this compound yield and enantiomeric excess. |
| Bayesian Optimization | Efficiently searches for optimal reaction conditions by iteratively updating a probabilistic model. nih.gov | Accelerates the discovery of ideal temperatures, pressures, and catalyst loads for selective this compound synthesis. |
| Density Functional Theory (DFT) | Calculates molecular properties and reaction energy profiles to understand mechanisms. rsc.orghelsinki.fi | Elucidates the transition states and reaction pathways that favor the desired stereoisomer of this compound. |
Automated Workflow for Reaction Condition Optimization
The optimization of reaction conditions is a critical, yet often laborious, phase of chemical synthesis. Automated workflows, which integrate robotic hardware with intelligent software, are transforming this process by enabling high-throughput experimentation and data-driven decision-making. bruker.comresearchgate.net
A typical automated workflow for optimizing the synthesis of a compound like this compound begins with a Design of Experiments (DoE) approach, where a set of initial experimental conditions (e.g., temperature, concentration, catalyst choice) is defined. bruker.com A robotic platform, such as a Chemspeed workstation, then executes these reactions in parallel in small-scale reactors. bruker.com
The key to these systems is the integration of real-time analysis. bruker.com As the reactions proceed, aliquots can be automatically drawn and analyzed using techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC). bruker.com The resulting data on yield and purity are fed directly back into the control software. bruker.comresearchgate.net This creates a closed-loop system where algorithms, including Bayesian optimization, can analyze the results on-the-fly and decide on the next set of experiments to perform. nih.gov This iterative process allows the system to autonomously explore the reaction space and converge on the optimal conditions far more rapidly than would be possible with manual experimentation. nih.gov Such automated systems can operate continuously, significantly accelerating the development and optimization of synthetic routes for molecules like this compound. bruker.com
| Component | Function in the Automated Workflow | Example Technology |
| Robotic Platform | Executes parallel reactions, handling liquids and solids with high precision. bruker.comdispendix.com | Chemspeed ISYNTH or AUTOPLANT workstations. bruker.com |
| In-line Analytics | Provides real-time data on reaction progress, yield, and selectivity. bruker.com | Bruker Fourier 80 benchtop NMR spectrometer. bruker.com |
| Control Software | Manages the robotic platform and analyzes incoming data to make decisions. bruker.com | Chemspeed AutoSuite, custom Python scripts. nih.gov |
| Optimization Algorithm | Guides the selection of subsequent experimental conditions to find the optimum. nih.gov | Bayesian Optimization, Machine Learning Models. nih.govrsc.org |
Q & A
Q. What are the standard laboratory methods for synthesizing 3-Hexanamine, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chlorohexane with ammonia under high pressure and elevated temperatures (e.g., 100–150°C) in a sealed reactor. Catalysts like Raney nickel may enhance yield . Optimization involves varying molar ratios (e.g., excess ammonia to minimize side products), solvent selection (e.g., ethanol for solubility), and reaction time. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the amine from ammonium chloride byproducts .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight (101.19 g/mol) and detect impurities. Compare retention times and fragmentation patterns with NIST reference data .
- Nuclear Magnetic Resonance (NMR) : H NMR (δ ~2.5 ppm for NH; δ 1.2–1.6 ppm for CH groups) and C NMR confirm backbone structure .
- FT-IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and 1600 cm (C-N bend) validate functional groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For skin exposure, rinse with water for 15 minutes; for eye contact, use saline solution and seek medical attention .
- Storage : Keep in airtight containers at –20°C to prevent degradation or volatilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvents?
- Methodological Answer : Contradictions may arise from solvent polarity, pH, or trace impurities. Systematic approaches include:
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, purity) .
- Statistical Analysis : Use ANOVA to assess significance of observed differences in reaction rates or yields .
- Spectroscopic Monitoring : In situ techniques like UV-Vis or NMR track intermediate species and confirm solvent effects .
Q. What experimental design principles should guide studies on this compound’s degradation pathways under environmental conditions?
- Methodological Answer :
- Variable Isolation : Test degradation under varying pH (4–10), temperature (25–60°C), and light exposure (UV vs. dark) .
- Analytical Tools : Employ HPLC to quantify degradation products (e.g., hexanoic acid or ammonia) .
- Control Groups : Include inert atmospheres (N) to differentiate oxidative vs. hydrolytic pathways .
Q. How can coordination complexes of this compound be synthesized and characterized for catalytic applications?
- Methodological Answer :
- Synthesis : React this compound with transition metal salts (e.g., CoCl) in aqueous or ethanol solutions. Hexamine-based complexes often form octahedral geometries .
- Characterization :
- X-ray Crystallography : Resolve crystal structure and ligand bonding modes.
- Cyclic Voltammetry : Assess redox activity for catalytic potential .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., over-alkylation) .
- In-line Monitoring : Implement FT-IR or Raman spectroscopy for real-time detection of byproducts like 3-hexanol or ammonium chloride .
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to improve selectivity .
Data Analysis and Reporting
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound across publications?
- Methodological Answer :
- Reference Standards : Cross-check with high-purity commercial samples or NIST-certified spectral libraries .
- Solvent Calibration : Note solvent effects (e.g., DMSO vs. CDCl) on chemical shifts .
- Collaborative Validation : Share raw data with peer labs to confirm reproducibility .
Q. What frameworks support robust statistical interpretation of this compound’s bioactivity data in pharmacological studies?
- Methodological Answer :
- Dose-Response Modeling : Fit data to Hill equations to estimate EC values.
- Error Analysis : Calculate confidence intervals for IC measurements using bootstrap methods .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
Ethical and Compliance Considerations
Q. What regulatory guidelines apply to the disposal of this compound waste in academic laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
